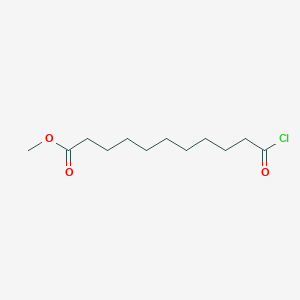
Undecanoic acid, 11-chloro-11-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is a chemical compound with the molecular formula C12H21ClO3 and a molecular weight of 248.75 . This compound is a derivative of undecanoic acid, where a chlorine atom and an oxo group are attached to the 11th carbon, and the carboxylic acid group is esterified with methanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-chloro-11-oxo-, methyl ester typically involves the chlorination of undecanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The resulting 11-chloro-11-oxo-undecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 11-chloro-11-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 11-chloro-11-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism by which undecanoic acid, 11-chloro-11-oxo-, methyl ester exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with lipid metabolism. The compound may also affect the expression of genes critical for fungal virulence, leading to impaired growth and survival of the fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic acid, methyl ester: A simpler ester derivative of undecanoic acid without the chlorine and oxo groups.
Undecanoic acid: The parent carboxylic acid without esterification or additional functional groups.
11-Chloroundecanoic acid: A derivative with only the chlorine atom attached to the 11th carbon.
Uniqueness
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is unique due to the presence of both chlorine and oxo groups at the 11th carbon, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
60368-17-4 |
|---|---|
Molekularformel |
C12H21ClO3 |
Molekulargewicht |
248.74 g/mol |
IUPAC-Name |
methyl 11-chloro-11-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3 |
InChI-Schlüssel |
URXZHQXYUFDGJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


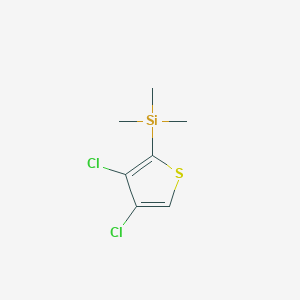
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
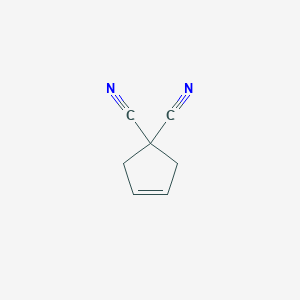
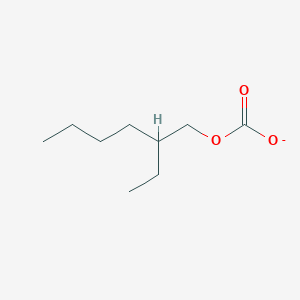
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)

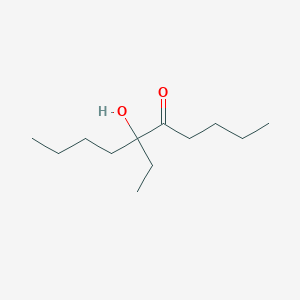
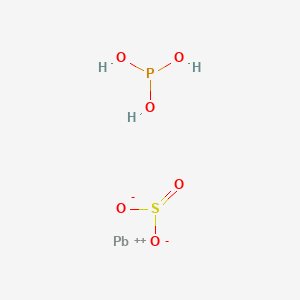
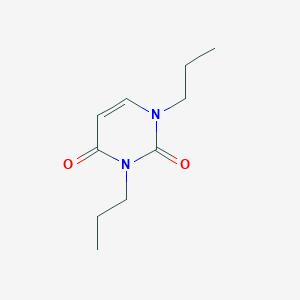
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
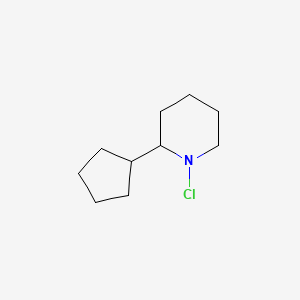

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
